molecular formula C27H23NO3 B12049294 2-(2,5-Dimethylphenyl)-2-oxoethyl 3-methyl-2-phenylquinoline-4-carboxylate CAS No. 355421-99-7

2-(2,5-Dimethylphenyl)-2-oxoethyl 3-methyl-2-phenylquinoline-4-carboxylate

Cat. No.: B12049294
CAS No.: 355421-99-7
M. Wt: 409.5 g/mol
InChI Key: KFMYYAXDXKUMNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,5-Dimethylphenyl)-2-oxoethyl 3-methyl-2-phenylquinoline-4-carboxylate is a synthetic organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dimethylphenyl)-2-oxoethyl 3-methyl-2-phenylquinoline-4-carboxylate typically involves multi-step organic reactions. One possible synthetic route includes:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of the Carboxylate Group: The carboxylate group can be introduced through esterification reactions, where the quinoline derivative is reacted with an appropriate carboxylic acid or its derivative.

    Substitution Reactions:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dimethylphenyl)-2-oxoethyl 3-methyl-2-phenylquinoline-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce quinoline derivatives with reduced functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,5-Dimethylphenyl)-2-oxoethyl 3-methyl-2-phenylquinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylquinoline-4-carboxylate: A simpler quinoline derivative with similar structural features.

    2-(2,5-Dimethylphenyl)quinoline: Lacks the carboxylate group but shares the dimethylphenyl substitution.

    3-Methyl-2-phenylquinoline: Similar quinoline core with different substituents.

Uniqueness

2-(2,5-Dimethylphenyl)-2-oxoethyl 3-methyl-2-phenylquinoline-4-carboxylate is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for further research and development.

Properties

CAS No.

355421-99-7

Molecular Formula

C27H23NO3

Molecular Weight

409.5 g/mol

IUPAC Name

[2-(2,5-dimethylphenyl)-2-oxoethyl] 3-methyl-2-phenylquinoline-4-carboxylate

InChI

InChI=1S/C27H23NO3/c1-17-13-14-18(2)22(15-17)24(29)16-31-27(30)25-19(3)26(20-9-5-4-6-10-20)28-23-12-8-7-11-21(23)25/h4-15H,16H2,1-3H3

InChI Key

KFMYYAXDXKUMNY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)COC(=O)C2=C(C(=NC3=CC=CC=C32)C4=CC=CC=C4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.